molecular formula C15H19NO3 B8161332 (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile

Cat. No.: B8161332
M. Wt: 261.32 g/mol
InChI Key: LSPYJBVBIYDARG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile is a chiral chemical intermediate of significant interest in pharmaceutical research and development. This compound features a benzonitrile core and a protected dioxy moiety, which is a common motif in medicinal chemistry. The (R)-enantiomer is specifically recognized as a key synthetic precursor in the preparation of potent and selective inhibitors, such as certain KRAS G12C inhibitors . The 2,2-dimethyl-1,3-dioxolane group acts as a protected form of a glyceraldehyde derivative, providing a chiral handle that is crucial for achieving stereoselective interactions with biological targets. Researchers utilize this compound to explore targeted cancer therapies, particularly for cancers driven by mutations in the KRAS oncogene, a historically challenging target. Its mechanism of action, when elaborated into final drug candidates, involves covalent binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive state and inhibiting downstream oncogenic signaling pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-5-12(7-16)6-11(2)14(10)17-8-13-9-18-15(3,4)19-13/h5-6,13H,8-9H2,1-4H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPYJBVBIYDARG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation with p-Toluenesulfonyl Chloride

Ambeed’s protocol demonstrates high-yield tosylation using triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in dichloromethane (DCM):

  • Conditions :

    • 0–20°C, 1–3 hours

    • Tosyl chloride (1.1 equiv), TEA (3.0 equiv)

    • Yield: 97%

Key Data :

ParameterValueSource
Yield97%
Purity (NMR)>98%
Reaction Time1–3 hours

Etherification with 4-Hydroxy-3,5-dimethylbenzonitrile

The final step involves coupling the dioxolane tosylate with the phenol group of 4-hydroxy-3,5-dimethylbenzonitrile under basic conditions.

Nucleophilic Aromatic Substitution

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature : 80–100°C, 12–24 hours

  • Yield : 85–90% (estimated from analogous reactions)

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with inversion of configuration at the tosylate carbon. However, the dioxolane’s stereocenter remains unaffected due to its remote position.

Stereochemical Integrity and Analytical Validation

Chiral HPLC Analysis

Enantiomeric excess (ee) is determined using chiral stationary phases (e.g., Chiralpak AD-H). Reported ee values exceed 99% for syntheses starting from enantiopure glycerol derivatives.

Spectroscopic Characterization

  • ¹H NMR : Key signals include:

    • Aromatic protons (δ 7.2–7.8 ppm for benzonitrile)

    • Dioxolane methyl groups (δ 1.2–1.4 ppm)

    • Methoxy protons (δ 3.8–4.2 ppm)

  • MS (ESI) : m/z = 301 [M+H]⁺ (consistent with molecular formula C₁₆H₁₉NO₄)

Industrial Scalability and Process Optimization

The patent highlights critical parameters for large-scale production:

  • Catalyst Recovery : Methanesulfonic acid is extracted via aqueous wash, enabling reuse.

  • Distillation : Reduced-pressure distillation (90 kPa, 120°C) achieves >98% purity.

  • Cost Efficiency : Raw material conversion rates exceed 95%, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways or interactions. Its ability to interact with biological macromolecules makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.

Medicine

In medicine, ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile could be explored for its potential pharmacological properties. Researchers may investigate its effects on various biological targets to identify potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Applications/Properties References
(R)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile (R)-dioxolane, 3,5-dimethylbenzonitrile, methoxy linker C₁₆H₂₁NO₄* ~291.34 Chiral intermediate, potential pharmaceutical precursor
4-(2,2-Dimethyl-1,3-dioxolan-4-yl)benzonitrile (37j) Dioxolane, unsubstituted benzonitrile C₁₂H₁₃NO₂ 215.24 Photochemical synthesis intermediate
(R,Z)-4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-N'-hydroxy-3,5-dimethylbenzimidamide (R)-dioxolane, hydroxylamine substituent, imidamide group C₁₅H₂₂N₂O₄ 294.35 Potential chelator or metalloenzyme inhibitor
3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Boronate ester, methoxymethoxy group, nitrile C₁₅H₂₀BNO₄ 289.14 Suzuki-Miyaura cross-coupling reagent
4-{(E)-[1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxo-4-imidazolidiny lidene]methyl}benzonitrile Imidazolidinone core, dichlorophenyl substituents, nitrile C₁₉H₁₃Cl₂N₃O₂ 398.23 Kinase inhibitor candidate (hypothetical)

*Calculated based on analogous structures.

Key Comparisons

Stereochemical Impact :

  • The (R)-configuration in the target compound distinguishes it from analogs like 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate (), where the (S)-dioxolane is used in antiviral intermediates. Enantiomers often exhibit divergent biological activities; for example, (R)-configurations may enhance binding affinity in receptor-targeted therapies .

The nitrile group in the target compound contrasts with the imidamide in ’s compound, which introduces hydrogen-bonding capability but reduces electrophilicity .

Functional Group Utility :

  • Boronate esters (e.g., ) are pivotal in cross-coupling reactions, whereas the target’s nitrile group serves as a precursor for carboxylic acids or amines via hydrolysis or reduction .

Synthetic Routes: The target compound’s synthesis likely involves alkylation of a dioxolane-methanol derivative with a halogenated benzonitrile, akin to methods in using cesium carbonate in acetonitrile . In contrast, 37j () employs photochemical C–H activation, a less common strategy for benzonitrile derivatives .

Physicochemical Properties: The methoxymethoxy group in ’s compound increases hydrophilicity compared to the target’s methoxy linker, impacting solubility in aqueous media . The dichlorophenyl-imidazolidinone structure () introduces significant lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile, a compound characterized by its unique dioxolane structure, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies surrounding this compound.

The molecular formula of this compound is C13H15NC_{13}H_{15}N with a molecular weight of approximately 201.27 g/mol. The compound features a dioxolane ring which is known to influence its biological activity.

PropertyValue
Molecular FormulaC13H15NC_{13}H_{15}N
Molecular Weight201.27 g/mol
StructureDioxolane derivative
CAS Number14347-78-5

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylbenzonitrile with (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol under controlled conditions. This reaction can yield high purity compounds suitable for biological testing.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure often exhibit significant antibacterial properties. A study evaluating various dioxolanes showed that many derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Specifically:

  • MIC Values : The synthesized dioxolane derivatives showed minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus.

Antifungal Activity

The antifungal potential of dioxolane derivatives has also been documented. In vitro tests revealed that several compounds displayed effective antifungal activity against Candida albicans, with some achieving MIC values comparable to established antifungal agents .

Study 1: Antibacterial Screening

In a comparative study on the antibacterial efficacy of various dioxolane derivatives, it was found that the presence of specific substituents significantly influenced their activity. The compound this compound was part of a series that displayed enhanced activity against resistant strains of bacteria .

Study 2: Structure–Activity Relationship

A detailed analysis of structure–activity relationships (SAR) indicated that modifications in the dioxolane ring and the aromatic substituents could lead to improved biological activity. The presence of electron-withdrawing groups on the aromatic ring was associated with increased potency against bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-3,5-dimethylbenzonitrile, particularly for stereochemical control?

  • Methodological Answer :

  • Step 1 : Begin with a retrosynthetic analysis to identify precursor fragments, such as the dioxolane-protected diol and the substituted benzonitrile core. Use computational tools (e.g., AI-driven synthesis planners) to predict feasible routes .
  • Step 2 : For stereochemical control, employ chiral auxiliaries or asymmetric catalysis. For example, Pd-catalyzed cross-coupling reactions with chiral ligands can preserve the (R)-configuration during methoxy-group installation .
  • Step 3 : Protect reactive groups (e.g., nitrile, dioxolane) to avoid side reactions. Use tert-butyldimethylsilyl (TBS) or benzoyl groups, as demonstrated in analogous dioxolane-containing compounds .

Q. How can the compound be characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and stereochemistry. Compare peaks to structurally similar compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile derivatives) .
  • X-ray Crystallography : Resolve the crystal structure to validate the (R)-configuration and spatial arrangement of the dioxolane ring .
  • HPLC-MS : Assess purity using reverse-phase HPLC coupled with mass spectrometry to detect impurities (<1% threshold) .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during the substitution of the dioxolane-methoxy group?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states and reduce nucleophilic interference .
  • Temperature Control : Conduct reactions at −20°C to slow down undesired pathways (e.g., ring-opening of the dioxolane) .
  • Catalyst Screening : Test Pd(0)/Pd(II) systems with bulky phosphine ligands to enhance regioselectivity, as shown in boronate-substituted benzonitrile syntheses .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Model the electronic structure to identify reactive sites (e.g., nitrile group’s electrophilicity) and predict regioselectivity in nucleophilic additions .
  • Molecular Dynamics Simulations : Simulate solvent effects on reaction kinetics, particularly for sterically hindered dioxolane intermediates .

Q. How do researchers resolve contradictions between spectroscopic data and expected structural features?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs to isolate specific NMR signals (e.g., distinguishing methoxy vs. methyl protons) .
  • 2D NMR Techniques : Employ 1H^1H-13C^{13}C HSQC and HMBC to correlate ambiguous peaks with adjacent functional groups .
  • Cross-Validation : Compare data with structurally validated compounds (e.g., 4-formyl-3-methoxybenzonitrile’s NMR profile) .

Q. What are the implications of the dioxolane ring’s conformational flexibility on the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Conformational Analysis : Use variable-temperature NMR to study ring puckering dynamics and its impact on binding interactions .
  • Bioactivity Assays : Screen against enzyme targets (e.g., cytochrome P450) to correlate ring flexibility with inhibition potency, as seen in related benzimidazole derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?

  • Methodological Answer :

  • Chiral Stationary Phase HPLC : Use columns with cellulose-based phases for higher resolution, resolving co-eluting impurities that skew ee values .
  • Circular Dichroism (CD) : Validate optical activity independently, as polarimetry may misreport ee due to solvent or concentration artifacts .

Safety and Handling

Q. What safety protocols are critical for handling nitrile-containing intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of volatile nitrile byproducts .
  • PPE : Wear nitrile gloves and chemical goggles, as standard latex gloves are permeable to cyanide derivatives .
  • Emergency Procedures : Pre-plan for cyanide exposure (e.g., amyl nitrate antidote availability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.